Ethyl 3-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate
Overview
Description
Ethyl 3-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate is an organic compound with the molecular formula C23H21NO3S This compound is characterized by its complex structure, which includes an ester functional group, a phenylsulfanyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenylsulfanyl Acetyl Intermediate: This step involves the reaction of phenylsulfanyl chloride with phenylacetic acid in the presence of a base such as triethylamine to form phenyl(phenylsulfanyl)acetyl chloride.
Amidation Reaction: The phenyl(phenylsulfanyl)acetyl chloride is then reacted with 3-amino benzoic acid in the presence of a base to form the amide linkage.
Esterification: Finally, the carboxylic acid group of the resulting compound is esterified with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines, respectively.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols and amines.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 3-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its amide linkage.
Industry: Used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate involves its interaction with various molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The amide linkage can form hydrogen bonds with biological molecules, influencing their stability and activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester functional group but lacks the phenylsulfanyl and amide groups.
Phenylacetic acid: Contains the phenylacetic moiety but lacks the ester and amide linkages.
Benzamide: Contains the amide linkage but lacks the ester and phenylsulfanyl groups.
Uniqueness
Ethyl 3-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate is unique due to the combination of its ester, phenylsulfanyl, and amide functional groups. This combination imparts distinct chemical properties and potential biological activities that are not present in simpler compounds.
Properties
IUPAC Name |
ethyl 3-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-2-27-23(26)18-12-9-13-19(16-18)24-22(25)21(17-10-5-3-6-11-17)28-20-14-7-4-8-15-20/h3-16,21H,2H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYSYCDTJZXDBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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